1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid is a chemical compound with the molecular formula C₉H₄O₅ and a molecular weight of 192.13 g/mol. It is characterized by its solid physical state and typically appears as a white to light yellow powder or crystal. The compound features a dioxo group and is part of the isobenzofuran family, which contributes to its unique structural properties. The compound is known for its stability under room temperature conditions, although it is recommended to store it in a cool and dark place to maintain its integrity .
The chemical reactivity of 1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid primarily involves nucleophilic substitutions and condensation reactions. The presence of the dioxo group makes it susceptible to nucleophilic attack, leading to various derivatives through reactions with amines or alcohols. Additionally, the carboxylic acid functionality allows for esterification or amidation reactions, expanding its potential applications in organic synthesis.
Synthesis of 1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid can be achieved through several methods:
These methods often require careful control of reaction conditions to optimize yield and purity.
1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid finds applications in various fields:
Several compounds share structural similarities with 1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,3-Dioxo-2-benzofuran-4-carboxylic acid | C₉H₄O₅ | Contains a different positioning of the dioxo group |
1,4-Dioxo-1,4-dihydroisobenzofuran-5-carboxylic acid | C₉H₄O₅ | Features a different substitution pattern |
2-Hydroxy-1,3-dioxo-2-benzofuran-4-carboxylic acid | C₉H₄O₅ | Contains an additional hydroxyl group |
These compounds highlight the diversity within the dioxo-isobenzofuran family while emphasizing the unique structural characteristics of 1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid that may influence its specific reactivity and biological activity.
The systematic IUPAC name for this compound, 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid, reflects its fused bicyclic structure. The benzofuran core is substituted with two ketone groups (positions 1 and 3) and a carboxylic acid group (position 4). Alternative names include hemimellitsäureanhydrid and 1,3-dioxo-2-benzofuran-4-carboxylic acid, as cataloged in PubChem (CID: 4861041).
Table 1: Key Identifiers
Property | Value |
---|---|
Molecular Formula | C₉H₄O₅ |
Molecular Weight | 192.12 g/mol |
InChI Key | ZCEHQPCGOUBSJR-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)C(=O)O)C(=O)OC2=O |
CAS Registry Number | 3786-39-8 |
The InChI string (InChI=1S/C9H4O5/c10-7(11)4-2-1-3-9-8(4)14-6(13)5(9)12/h1-3H,(H,10,11)
) encodes its connectivity and functional groups, while the SMILES notation clarifies atomic arrangements.
First reported in chemical literature in the mid-20th century, this compound gained attention as an intermediate in anhydride synthesis. Its PubChem entry was created on September 17, 2005, with subsequent updates reflecting advances in spectral characterization. While no single discoverer is attributed, its synthesis methodologies have been refined by organic chemists exploring polycyclic anhydrides.
Benzofuran derivatives are classified by substitution patterns and oxidation states. This compound belongs to the 1,3-dioxoisobenzofuran subclass, distinguished by:
The fundamental structural architecture of 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid is characterized by a bicyclic framework consisting of nine atoms arranged in a fused ring system [1] [2]. The molecule exhibits a benzofuran core structure where a six-membered benzene ring is fused with a five-membered furan ring containing an oxygen heteroatom [13] [15]. This fusion creates a planar aromatic system that maintains structural rigidity through extensive pi-electron delocalization across both ring components [9] [10].
The bicyclic framework demonstrates pseudosymmetrical characteristics, with the fusion occurring between the benzene ring at positions 1 and 2, creating a continuous aromatic system [1] [5]. The structural integrity of this framework is maintained through the sp² hybridization of all carbon atoms within the ring systems, which ensures optimal orbital overlap for pi-electron delocalization [37] [38]. The presence of the oxygen heteroatom in the furan ring contributes one lone pair of electrons to the aromatic pi-system, satisfying Hückel's aromaticity rule with a total of six pi-electrons [11] [21].
The geometric configuration of the benzene-furan ring fusion in 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid exhibits precise angular relationships that determine the overall molecular shape and electronic properties [9] [10]. The benzene ring component maintains ideal aromatic geometry with carbon-carbon-carbon bond angles of approximately 120 degrees, consistent with sp² hybridization patterns observed in aromatic systems [37] [38] [39].
The furan ring portion demonstrates characteristic five-membered heterocycle geometry with carbon-oxygen-carbon bond angles ranging from 106 to 108 degrees [40] [43]. These angular deviations from the ideal tetrahedral angle reflect the constraints imposed by the five-membered ring structure and the electronic requirements of the oxygen heteroatom [11] [40]. The fusion point between the benzene and furan rings creates a seamless transition that maintains planarity across the entire bicyclic system [15] [43].
The ring fusion geometry results in a coplanar arrangement of all atoms within the bicyclic framework, with minimal out-of-plane distortions [14] [15]. This planar configuration is essential for maintaining the extended pi-electron conjugation that contributes to the molecule's aromatic stability [9] [10]. The geometric constraints imposed by the ring fusion also influence the positioning of substituents, particularly the carboxylic acid group at the 4-position [1] [3].
The dihedral angle relationships within the fused ring system of 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid reveal important structural features that influence molecular stability and reactivity [12] [14]. The benzene and furan rings maintain a dihedral angle approaching zero degrees, indicating near-perfect coplanarity that maximizes pi-orbital overlap and aromatic stabilization [43] [14].
Computational analysis of similar benzofuran derivatives demonstrates that dihedral angles between fused aromatic rings typically range from 0 to 15 degrees, with smaller angles corresponding to greater aromatic character and structural stability [12] [43]. The rigid fusion in 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid constrains the dihedral angle to approximately 0 degrees, resulting in optimal electronic delocalization [9] [15].
The dihedral angle analysis extends to the relationship between the bicyclic core and attached functional groups [12] [14]. The carboxylic acid substituent at the 4-position exhibits rotational freedom about the carbon-carbon single bond connecting it to the benzene ring, allowing for conformational flexibility that can influence intermolecular interactions and crystal packing arrangements [17] [41].
The topographical arrangement of functional groups in 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid significantly influences the molecule's chemical behavior and intermolecular interactions [16] [17]. The compound contains two distinct functional group systems: a carboxylic acid group positioned at the 4-carbon of the benzene ring and an anhydride group formed by the cyclic fusion of the furan ring with two carbonyl functionalities [1] [18].
The carboxylic acid functional group in 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid adopts a specific orientational preference that affects both intramolecular stability and intermolecular association patterns [16] [17]. The carboxyl group exhibits rotational flexibility about the carbon-carbon bond connecting it to the benzene ring, allowing for different conformational states that can be categorized as syn and anti configurations [17].
In the syn conformation, the hydroxyl hydrogen of the carboxylic acid group orients toward the carbonyl oxygen, potentially forming an intramolecular hydrogen bond that stabilizes this conformational state [17] [21]. However, the anti conformation, where the hydroxyl group points away from the carbonyl, may be favored in certain solvent environments or crystal structures due to intermolecular hydrogen bonding opportunities [17]. The orientational preference of the carboxylic acid group is influenced by the local electronic environment created by the adjacent aromatic system and the electron-withdrawing effects of the anhydride functionality [16] [18].
The molecular orientation studies of carboxylate systems demonstrate that the tilt angle of carboxylic acid groups relative to aromatic planes typically ranges from 45 to 90 degrees, depending on the specific chemical environment and intermolecular interactions [16]. For 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid, the carboxyl group orientation is further constrained by the electron-deficient nature of the benzene ring, which results from the electron-withdrawing effects of the fused anhydride system [1] [18].
The anhydride functional group in 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid exhibits distinctive electronic configuration characteristics that significantly influence the molecule's reactivity and stability patterns [18] [20]. The cyclic anhydride structure is formed through the formal condensation of two carboxylic acid groups, creating a five-membered ring containing an oxygen bridge between two carbonyl carbons [18] [32].
The electronic configuration of the anhydride group demonstrates strong electron-withdrawing character due to the presence of two carbonyl functionalities in close proximity [18] [20]. This electron-deficient nature results in significant resonance stabilization through delocalization of pi-electrons across the carbonyl groups and the bridging oxygen atom [18] [21]. The anhydride functionality exhibits characteristic infrared absorption bands at approximately 1780 and 1750 reciprocal centimeters, reflecting the asymmetric and symmetric stretching vibrations of the carbonyl groups [18] [41].
The electronic configuration analysis reveals that the anhydride group participates in extended conjugation with the adjacent benzene ring system, creating a highly delocalized electronic structure [9] [18]. This conjugation enhances the electron-withdrawing capacity of the anhydride group and influences the electronic distribution throughout the entire molecular framework [20] [25]. The anhydride configuration also exhibits specific conformational preferences, with the carbonyl groups typically adopting a syn-syn arrangement that minimizes steric repulsion while maximizing orbital overlap [18].
The structural framework of 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid presents limited opportunities for tautomeric interconversion due to the rigid aromatic nature of the bicyclic system and the specific positioning of functional groups [19] [21]. However, the carboxylic acid functionality does exhibit potential for tautomeric equilibria involving proton transfer processes [17] [19].
The primary tautomeric possibility involves the carboxylic acid group, which can exist in equilibrium between the neutral carboxylic acid form and the corresponding carboxylate anion form under appropriate pH conditions [19] [21]. This acid-base tautomerism represents a fundamental equilibrium process rather than a structural isomerization, as it involves the reversible transfer of a proton from the hydroxyl group to the surrounding medium [17] [19].
The aromatic anhydride core structure of 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid demonstrates exceptional stability against tautomeric rearrangement due to the high degree of aromaticity and the rigid fusion between the benzene and furan ring systems [9] [21]. The presence of multiple resonance structures within the aromatic framework provides significant stabilization energy that prevents facile tautomeric interconversion [21] [32].
Isomeric possibilities for this compound are primarily limited to positional isomers where the carboxylic acid group could theoretically be located at different positions on the benzene ring [19]. However, the specific 4-position substitution pattern in 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid represents a unique structural arrangement that cannot undergo facile isomerization without breaking and reforming covalent bonds [1] [5].
Contemporary computational methods provide powerful tools for investigating the structural characteristics and electronic properties of 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid through various theoretical frameworks [22] [25]. Density functional theory calculations represent the most widely employed computational approach for studying organic heterocyclic compounds, offering an optimal balance between computational efficiency and accuracy for predicting molecular geometries and electronic structures [25] [28].
Molecular dynamics simulations enable detailed investigation of conformational flexibility and intermolecular interactions in 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid systems [24] [27]. These computational approaches can predict the preferred conformations of the carboxylic acid substituent and analyze the effects of different solvent environments on molecular structure and stability [22] [27]. The rigid bicyclic core structure makes this compound particularly suitable for molecular dynamics studies, as the primary conformational changes involve rotation about single bonds connecting functional groups to the aromatic framework [24] [27].
Quantum chemical calculations using methods such as the M06-2X functional with def2-TZVP basis sets have proven effective for predicting accurate geometries and energetic properties of similar aromatic compounds [26] [29]. These computational approaches can determine optimal bond lengths, bond angles, and dihedral angles with accuracies typically within 0.02 Angstroms for bond lengths and 2 degrees for angular parameters [26] [28]. For 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid, such calculations can provide detailed insights into the electronic distribution, molecular orbital structures, and thermodynamic stability [25] [29].
Advanced computational modeling approaches also include the application of machine learning techniques to predict molecular properties and reaction pathways [25] [26]. These methods can complement traditional quantum chemical calculations by providing rapid screening of conformational spaces and prediction of physicochemical properties relevant to the structural characterization of 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid [22] [25].
Property | Value | Reference Method |
---|---|---|
Molecular Formula | C₉H₄O₅ | Experimental [1] |
Molecular Weight | 192.13 g/mol | Calculated [1] [3] |
Bond Angles (Benzene) | ~120° | Theoretical [37] [38] |
Bond Angles (Furan) | 106-108° | Computational [40] [43] |
Dihedral Angle (Ring Fusion) | ~0° | Structural Analysis [12] [15] |
Aromatic Character | 6 π-electrons per ring | Electronic Theory [9] [11] |
Carboxyl Tilt Angle | 45-90° | Orientation Studies [16] |
Anhydride Absorption | 1750-1780 cm⁻¹ | Spectroscopic [18] [41] |
Structural Component | Description | Electronic Configuration |
---|---|---|
Benzene Ring | sp² hybridized carbons, 120° bond angles | 6 π-electrons, aromatic [37] [38] |
Furan Ring | Five-membered heterocycle with oxygen | 6 π-electrons including lone pair [11] [40] |
Anhydride Group | Cyclic structure with two carbonyls | Electron-withdrawing, conjugated [18] [20] |
Carboxylic Acid | Rotational flexibility, hydrogen bonding | Proton donor, pH-dependent [16] [17] |
Bicyclic Framework | Rigid planar structure | Extended conjugation [9] [15] |
Computational Method | Application | Accuracy Range |
---|---|---|
Density Functional Theory | Geometry optimization, electronic structure | ±0.02 Å bond lengths [25] [28] |
Molecular Dynamics | Conformational analysis, solvation effects | Nanosecond timescales [24] [27] |
M06-2X/def2-TZVP | Energetics, thermodynamic properties | ±2 kcal/mol [26] [29] |
Machine Learning | Property prediction, screening | Variable accuracy [22] [25] |
Quantum Chemical | Molecular orbitals, reaction pathways | High precision [26] [28] |
The phase transition behavior of 1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid demonstrates characteristic thermal properties consistent with its crystalline structure and molecular composition. The compound exhibits a distinct melting point range of 192-194°C [1], which is significantly higher than its structural parent compound phthalic anhydride (131.6°C) [2] and comparable to its isomeric analog trimellitic anhydride (163-166°C) [3]. This elevated melting point indicates strong intermolecular forces within the crystal lattice, primarily attributed to hydrogen bonding interactions involving the carboxylic acid functional group and the conjugated dioxo system.
The thermal stability profile reveals that the compound maintains structural integrity under ambient conditions, with decomposition occurring only at temperatures well above its melting point . Differential scanning calorimetry studies on structurally related phthalic anhydride derivatives demonstrate that similar compounds undergo endothermic phase transitions during melting, followed by potential exothermic decomposition processes at elevated temperatures [5]. The compound's thermal behavior is influenced by its bicyclic isobenzofuran core structure, which provides enhanced thermal stability compared to simple aromatic carboxylic acids.
Property | Value | Temperature Range (°C) | Reference |
---|---|---|---|
Melting Point | 192-194°C | N/A | [1] |
Phase Transition Type | Solid-Liquid | 192-194 | [1] |
Thermal Stability | Stable | 20-190 | |
Decomposition Onset | >200°C | >200 |
The sublimation behavior of 1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid is characterized by its tendency to undergo direct phase transition from solid to vapor phase under reduced pressure conditions. Similar to other phthalic anhydride derivatives, the compound exhibits sublimation properties that are influenced by its molecular structure and intermolecular bonding patterns [2]. The presence of the carboxylic acid group introduces additional hydrogen bonding interactions that affect the sublimation enthalpy and vapor pressure characteristics.
Structural analogs such as trimellitic anhydride demonstrate sublimation behavior with vapor pressures less than 0.01 mmHg at 20°C [3], suggesting that 1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid likely exhibits similarly low vapor pressure characteristics. The sublimation process is particularly relevant for purification procedures, where the compound can be purified through sublimation techniques under controlled temperature and pressure conditions.
The enthalpy of sublimation for related compounds in the phthalic anhydride family ranges from 80-120 kJ/mol, as determined through Knudsen effusion methods and thermogravimetric analysis [5]. The specific sublimation characteristics of 1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid would be expected to fall within this range, considering its structural similarities and molecular weight of 192.13 g/mol [1] [6].
The solvent interaction patterns of 1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid are primarily governed by its dual nature, combining both hydrophilic and hydrophobic characteristics. The compound exhibits solubility in general organic solvents, particularly those capable of forming hydrogen bonds with the carboxylic acid functionality [3]. Ethanol and acetone demonstrate good solvating properties for the compound, as observed with structurally similar trimellitic anhydride derivatives [3].
The presence of the dioxo groups and the carboxylic acid moiety creates multiple sites for intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The conjugated aromatic system contributes to π-π stacking interactions in solution, which can influence both solubility and crystallization behavior [7]. These interaction patterns are crucial for understanding the compound's behavior in different solvent systems and its potential applications in synthetic chemistry.
Solvent Type | Solubility | Interaction Mechanism | Application |
---|---|---|---|
Polar Protic | Moderate | Hydrogen bonding | Recrystallization |
Polar Aprotic | Good | Dipole interactions | Synthesis reactions |
Nonpolar | Limited | van der Waals | Extraction processes |
Aqueous | Decomposes | Hydrolysis | pH-dependent applications |
The pH-dependent solubility profile of 1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid is significantly influenced by the ionization state of the carboxylic acid functional group. With a predicted pKa value of approximately 3.1 [3], the compound exists predominantly in its protonated form under acidic conditions and becomes increasingly ionized as the pH increases above this value.
Under acidic conditions (pH < 3), the compound maintains its molecular form, exhibiting limited aqueous solubility due to the predominance of neutral species. As the pH increases beyond the pKa value, deprotonation of the carboxylic acid group occurs, resulting in the formation of the carboxylate anion, which demonstrates enhanced water solubility due to increased ionic character [8]. However, it is important to note that the compound shows tendency to decompose in aqueous solutions, similar to other anhydride-containing structures [3].
The pH-solubility relationship follows the Henderson-Hasselbalch equation, where the fraction of ionized species increases with pH. This behavior is particularly relevant for applications involving biological systems or aqueous processing conditions, where pH control becomes critical for maintaining compound stability and achieving desired solubility characteristics.
The surface and bulk material properties of 1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid are characterized by its crystalline structure and molecular packing arrangements. The compound typically appears as a white to light yellow powder or crystalline solid [1], indicating well-defined crystal morphology with characteristic optical properties.
The bulk density and crystal packing efficiency are influenced by intermolecular hydrogen bonding networks formed between adjacent molecules through the carboxylic acid groups and the carbonyl oxygen atoms of the dioxo system. X-ray crystallographic studies of related benzofuran derivatives reveal that such compounds often adopt planar conformations with specific dihedral angles between aromatic rings, facilitating efficient crystal packing [7] [9].
Surface properties include the ability to form hydrogen bonds with external substrates, which is relevant for applications in surface modification and adhesion. The compound's surface reactivity is primarily determined by the accessibility of the carboxylic acid group and the electrophilic character of the carbonyl carbons in the dioxo system. These properties make the compound suitable for surface functionalization applications and as a building block for polymer synthesis [10] [11].
Property | Characteristic | Value/Description | Reference |
---|---|---|---|
Appearance | Physical form | White to light yellow powder/crystal | [1] |
Crystal System | Structure type | Presumed monoclinic (based on analogs) | [7] |
Surface Reactivity | Functional groups | Carboxylic acid, dioxo system | |
Bulk Stability | Storage behavior | Stable under inert atmosphere | [1] [12] |